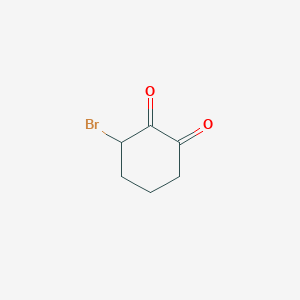

3-Bromocyclohexane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclohexane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKNTVZMJPXZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(=O)C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Alpha-Bromo-1,2-Diketones as Precision Scaffolds

The following technical guide details the synthesis, reactivity, and application of alpha-bromo-1,2-diketones (also known as 3-bromo-1,2-diones in cyclic systems). This guide is structured for senior researchers and medicinal chemists, focusing on the utility of these scaffolds in generating complex heterocyclic libraries.

Executive Summary: The Tri-Electrophilic Nexus

Alpha-bromo-1,2-diketones represent a high-value class of "privileged intermediates" in drug discovery. Unlike standard alpha-haloketones or simple 1,2-diketones, these molecules possess a tri-electrophilic core : two vicinal carbonyl carbons and an alpha-carbon activated by both the bromine leaving group and the adjacent carbonyl dipole.

This unique electronic arrangement allows for divergent synthesis :

-

[1,2]-Condensation: Reaction with bis-nucleophiles (e.g., diamines) to form pyrazines and quinoxalines.

-

Nucleophilic Substitution (

): Displacement of the bromide by amines, thiols, or azides, followed by cyclization. -

Cross-Coupling: Palladium-catalyzed functionalization of the enol tautomer (specifically in cyclic systems).

Structural Logic & Reactivity Profile

To effectively utilize these building blocks, one must understand their tautomeric behavior. Cyclic alpha-bromo-1,2-diketones (e.g., 3-bromocyclopentane-1,2-dione) often exist in equilibrium with their enol forms (2-bromo-2-en-1-ones). This enol functionality is crucial for transition-metal-catalyzed reactions.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent pathways accessible from the alpha-bromo-1,2-diketone core.

Figure 1: Divergent synthetic pathways from the alpha-bromo-1,2-diketone scaffold.

Synthesis Strategies

The synthesis of alpha-bromo-1,2-diketones requires careful control to prevent over-bromination (forming dibromo species) or oxidative cleavage.

Comparative Methodologies

| Method | Reagents | Substrate Scope | Pros | Cons |

| Direct Bromination | Acyclic/Cyclic | High atom economy | Difficult to control mono-bromination; handling liquid | |

| NBS Radical Bromination | NBS / Acetone | Cyclic 1,2-diones | High Selectivity ; mild conditions | Requires pure starting dione. |

| Oxidative Bromination | Ketones/Diketones | Green chemistry; aqueous media | Strong oxidant may cleave sensitive substrates. | |

| Bromate Oxidation | Aromatic 1,2-diones | Scalable | Exothermic; safety concerns on large scale. |

Recommended Protocol: Synthesis of 3-Bromocyclopentane-1,2-dione

Based on modified procedures utilizing N-Bromosuccinimide (NBS).

Rationale: NBS provides a controlled source of electrophilic bromine, minimizing the formation of dibromo-byproducts common with elemental bromine.

Materials:

-

Cyclopentane-1,2-dione (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetone/Water (4:1 v/v)[1]

-

Quench: Saturated

Step-by-Step Workflow:

-

Dissolution: Dissolve cyclopentane-1,2-dione (10 mmol) in 40 mL of Acetone/Water (4:1). Ensure complete solvation to avoid localized high concentrations.

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Rapid addition can lead to exotherms and regio-isomeric mixtures.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (stain with PMA or

; UV active). -

Workup: Concentrate acetone under reduced pressure. Extract the aqueous residue with

(3 x 20 mL). -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate. Recrystallize from hexane/-

Target Yield: 85-90%

-

Appearance: Off-white to pale yellow solid.

-

Application Case Study: Sonogashira Cross-Coupling

A sophisticated application of cyclic alpha-bromo-1,2-diketones is their use as vinyl bromide equivalents in Palladium-catalyzed cross-coupling. This retains the 1,2-dione functionality for further elaboration.

Mechanism: The reaction proceeds via the enol tautomer (2-bromo-2-en-1-one), which undergoes oxidative addition with

Experimental Protocol

Reference: Kanger et al., Tetrahedron (2005).

-

Reagents:

-

Procedure:

-

In a flame-dried Schlenk flask under Argon, combine the dione, Pd-catalyst, and CuI.

-

Add degassed

and -

Add the terminal alkyne dropwise.

-

Stir at room temperature for 2–6 hours.

-

-

Outcome: The product is a 3-alkynyl-1,2-dione , which exists predominantly in its enol form. These are potent Michael acceptors and precursors for fused furan/pyrrole synthesis.

Heterocycle Synthesis: The Quinoxaline Pathway

The most robust application of alpha-bromo-1,2-diketones is the synthesis of substituted quinoxalines. The bromine atom allows for post-cyclization functionalization (e.g.,

Pathway Diagram (Graphviz)

Figure 2: Sequential assembly of functionalized quinoxalines.

Critical Causality

-

Regioselectivity: In unsymmetrical alpha-bromo-1,2-diketones, the condensation with unsymmetrical diamines can yield regioisomers. The bromine atom inductively withdraws electron density, making the alpha-carbonyl more electrophilic, often directing the initial nucleophilic attack.

-

Self-Validation: The formation of the aromatic quinoxaline ring is thermodynamically driven (aromatization), making this reaction high-yielding and irreversible.

References

-

Synthesis of Cyclic 3-Bromo-1,2-diones

-

General Bromination Methodologies

-

Heterocycle Applications

- Title: Synthesis of bioactive heterocyclic compounds from α,α‐dibromoketones (Contextual grounding on halo-ketone utility).

- Source: Eftekhari-Sis, B. et al. Chemical Reviews2013.

-

URL:[Link]

-

NBS Protocols

- Title: Regioselective bromination of organic substr

- Source:Journal of Organic Chemistry (General Methodology Reference).

-

URL:[Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Bromocyclohexane-1,2-dione

[1][2]

Executive Summary

3-Bromocyclohexane-1,2-dione is a reactive

Critical Application Note: Solvent selection for this compound is not merely about dissolution; it is about chemoselectivity . Protic solvents can promote hemiacetal formation, while basic solvents trigger rapid degradation via the Favorskii rearrangement or hydrolysis.[3]

Physicochemical Profile & Solubility Mechanism[1][2]

The solubility of 3-Bromocyclohexane-1,2-dione is governed by the competition between its polar dione core and the lipophilic cyclohexane ring/bromine substituent.[1][2]

| Property | Description | Impact on Solubility |

| Structure | Vicinal diketone with | Amphiphilic character; soluble in both semi-polar organic solvents and aqueous mixtures.[1][2] |

| Polarity | High (Dipole moment > 3.0 D) | Excellent solubility in DMSO, DMF, and Acetonitrile.[3] |

| H-Bonding | H-Bond Acceptor (C=O) | Soluble in alcohols (MeOH, EtOH), but prone to reversible solvolysis.[1][2] |

| Lipophilicity | Moderate ( | Soluble in DCM and Chloroform; poorly soluble in aliphatic hydrocarbons (Hexane).[1][2] |

Solubility in Organic Solvents: A Technical Assessment

Recommended Solvents (High Solubility & Stability)

These solvents are ideal for preparing stock solutions or running anhydrous reactions.[2][3]

-

Dichloromethane (DCM) & Chloroform (

): -

Acetonitrile (MeCN):

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

Conditional Solvents (Reactivity Risks)

Use these solvents only when the reaction mechanism accounts for their nucleophilicity.[2][3]

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Water/Buffers:

Incompatible Solvents (Degradation Risks)[2][3]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.

Figure 1: Decision matrix for solvent selection based on experimental goals.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Bio-Conjugation

Objective: Create a stable, high-concentration stock for modifying Arginine residues in proteins.

-

Weighing: Accurately weigh 19.1 mg of 3-Bromocyclohexane-1,2-dione (MW: 191.02 g/mol ) into a microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Mixing: Vortex for 30 seconds until fully dissolved. The solution should be clear and slightly yellow.[3]

-

Storage: Store at -20°C, protected from light. Stable for 2-4 weeks.

-

Usage: Dilute 1:100 into the reaction buffer (e.g., 50 mM Borate, pH 8.5) immediately before use to achieve a final concentration of 1 mM.[2][3]

Protocol B: Solubility Screening for Synthesis

Objective: Determine the optimal solvent for a specific synthetic transformation.[3]

-

Place 5 mg of compound into 4 separate glass vials.

-

Add solvent stepwise (100

L increments) to each vial:-

Vial 1: DCM

-

Vial 2: Acetonitrile

-

Vial 3: Methanol

-

Vial 4: Toluene

-

-

Observation:

Stability & Degradation Pathways[1][2]

Understanding the degradation limits is vital for reproducible results.[2][3]

Figure 2: Primary degradation pathways triggered by environmental factors.[1][2]

References

-

ResearchGate. (2025).[2][3] Insights into stoichiometry of arginine modification by 1,2-cyclohexanedione. Retrieved from [Link]

-

PubChem. (2025).[2][3][6] Alpha-Bromo Ketone Reactivity and Properties. Retrieved from [Link]

-

Organic Syntheses. (2025). Bromination of Cyclohexanone Derivatives. Retrieved from [Link]

An In-depth Technical Guide to 3-Bromocyclohexane-1,2-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclohexane-1,2-dione is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. As an α-haloketone, it possesses two key electrophilic centers, rendering it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This guide provides a comprehensive overview of its physicochemical properties, with a focus on its melting point, a detailed, field-proven protocol for its synthesis via the direct bromination of 1,2-cyclohexanedione, its characteristic spectroscopic signature, and its applications in modern organic synthesis.

Introduction: The Synthetic Utility of α-Haloketones

α-Haloketones are a highly reactive and synthetically important class of organic compounds. The presence of a halogen atom on the carbon adjacent to a carbonyl group creates a unique electronic environment, characterized by two electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity makes them powerful building blocks for the synthesis of a wide variety of organic molecules, especially heterocyclic compounds that form the core of many pharmaceutical agents.[2][3] 3-Bromocyclohexane-1,2-dione, a cyclic α-halodiketone, embodies this reactivity and serves as a valuable intermediate for further chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development.

Melting Point

The melting point of a solid is a critical indicator of its purity. For 3-Bromocyclohexane-1,2-dione, the experimentally determined melting point is in the range of 121-123 °C .

| Property | Value | Source |

| Melting Point | 121-123 °C | Sigma-Aldrich |

| Molecular Formula | C₆H₇BrO₂ | Advanced ChemBlocks[4] |

| Molecular Weight | 191.02 g/mol | Advanced ChemBlocks[4] |

| IUPAC Name | 3-bromocyclohexane-1,2-dione | Advanced ChemBlocks[4] |

| CAS Number | 24829-91-2 | Advanced ChemBlocks[4] |

Synthesis of 3-Bromocyclohexane-1,2-dione: An Experimental Protocol

Reaction Principle

The synthesis of 3-Bromocyclohexane-1,2-dione is achieved through the electrophilic α-bromination of 1,2-cyclohexanedione. The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the reaction.

Caption: Synthetic workflow for 3-Bromocyclohexane-1,2-dione.

Step-by-Step Methodology

Materials:

-

1,2-Cyclohexanedione

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-cyclohexanedione (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the cooled solution with continuous stirring. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully quench the reaction by adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Bromocyclohexane-1,2-dione.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination, which should be consistent with the literature value of 121-123 °C. Further characterization by spectroscopic methods is highly recommended.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the cyclohexanedione ring protons. The proton at the C3 position, being adjacent to the bromine atom and a carbonyl group, would likely appear as a downfield multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit two distinct carbonyl signals in the downfield region (typically >190 ppm). The carbon atom bonded to the bromine (C3) would be expected to resonate at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands in the carbonyl stretching region (around 1700-1750 cm⁻¹) characteristic of the two ketone functionalities. The C-Br stretching frequency would be observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of Br, CO, and other small fragments.

Reactivity and Applications in Organic Synthesis

As an α-haloketone, 3-Bromocyclohexane-1,2-dione is a versatile intermediate for a variety of organic transformations. Its primary utility lies in its ability to serve as a precursor for the synthesis of various heterocyclic compounds.

Caption: Reactivity of 3-Bromocyclohexane-1,2-dione in heterocyclic synthesis.

Synthesis of Thiazoles

In a Hantzsch-type thiazole synthesis, 3-Bromocyclohexane-1,2-dione can react with thioamides to afford substituted thiazole derivatives.[5] This reaction is a cornerstone in the synthesis of biologically active thiazole-containing molecules.

Synthesis of Imidazoles and Other Heterocycles

Similarly, reaction with amidines can lead to the formation of imidazole rings. The dual electrophilicity of 3-Bromocyclohexane-1,2-dione allows for a range of cyclization reactions with various dinucleophiles to construct diverse heterocyclic scaffolds.[5]

Conclusion

3-Bromocyclohexane-1,2-dione is a valuable and reactive intermediate in organic synthesis. Its defined melting point provides a reliable measure of its purity. The provided synthesis protocol, based on established chemical principles, offers a practical route to this compound. Its utility as a precursor for a variety of heterocyclic systems underscores its importance for researchers in drug discovery and development. Further exploration of its reactivity is likely to unveil new and innovative synthetic methodologies.

References

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

1,2-Cyclohexanedione, 3-bromo-. LookChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. 3-bromocyclohexane-1,2-dione 97% | CAS: 24829-91-2 | AChemBlock [achemblock.com]

- 5. Cas 24829-91-2,1,2-Cyclohexanedione, 3-bromo- | lookchem [lookchem.com]

Methodological & Application

synthesis of fused thiazole ring systems

Application Note: Strategic Synthesis of Fused Thiazole Ring Systems

Abstract

Fused thiazole systems represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Riluzole (neuroprotective) and Pramipexole (dopamine agonist). Their synthesis, however, often suffers from harsh oxidative conditions, poor regiocontrol, or the handling of noxious sulfur reagents. This guide moves beyond textbook descriptions to provide three field-validated protocols: a robust metal-free oxidative cyclization, a regioselective Hantzsch-type condensation, and a modern transition-metal-catalyzed annulation.

Section 1: Strategic Scaffolding & Retrosynthesis

The construction of fused thiazoles generally follows two retrosynthetic logic streams:

-

Annulation of a Pre-existing Ring: Closing a thiazole ring onto a benzene or heterocyclic backbone (e.g., Benzothiazoles).

-

Bridgehead Nitrogen Fusion: Building a second ring onto a thiazole nucleus via a bridgehead nitrogen (e.g., Imidazo[2,1-b]thiazoles).

The choice of method depends heavily on the electronic nature of the substrate and tolerance for metal contamination.

Pathway Visualization

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and target scaffold.

Section 2: Method A - Iodine-Mediated Oxidative Cyclization

Target: 2-Substituted Benzothiazoles Mechanism: Radical-ionic crossover. Iodine acts as a Lewis acid to activate the thioamide, followed by intramolecular nucleophilic attack and oxidative aromatization.

Why this method?

Traditional Jacobson cyclization uses

Protocol

Reagents:

-

Thiobenzanilide derivative (1.0 equiv)

-

Molecular Iodine (

) (1.0 - 1.2 equiv) -

Solvent: Ethanol (EtOH) or 1,2-Dichloroethane (DCE)

-

Base:

(optional, depending on substrate sensitivity)

Step-by-Step Procedure:

-

Preparation: Dissolve the thiobenzanilide (1.0 mmol) in EtOH (5 mL). If the substrate is highly lipophilic, use DCE.

-

Addition: Add molecular iodine (

, 1.1 mmol) in one portion at room temperature. -

Reaction:

-

Standard: Stir at reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting thioamide (usually yellow) will disappear, replaced by a fluorescent benzothiazole spot.

-

-

Quench: Cool to room temperature. Add saturated aqueous

(sodium thiosulfate) to quench excess iodine. The solution should turn from dark violet/brown to pale yellow or colorless. -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Critical Note: For substrates with strong electron-donating groups (e.g., -OMe), the reaction may proceed at room temperature within minutes.

Section 3: Method B - Hantzsch-Type Condensation (Bridgehead Fusion)

Target: Imidazo[2,1-b]thiazoles

Mechanism: A stepwise alkylation-dehydration. The endocyclic nitrogen of 2-aminothiazole is the most nucleophilic site, attacking the

Protocol

Reagents:

-

2-Aminothiazole (1.0 equiv)[1]

- -Bromoacetophenone (substituted) (1.0 equiv)

-

Solvent: Anhydrous Ethanol

-

Base: Triethylamine (

) or Sodium Bicarbonate (

Step-by-Step Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-aminothiazole (10 mmol) and the

-bromoketone (10 mmol) in absolute ethanol (20 mL). -

Reflux: Heat to reflux for 4–6 hours.

-

Observation: A solid precipitate (the hydrobromide salt of the intermediate) often forms during reflux.

-

-

Basification:

-

Cool the mixture.

-

Neutralize by adding aqueous

until pH ~8. This liberates the free base and drives the final dehydration/aromatization.

-

-

Isolation:

-

If the product precipitates: Filter, wash with water and cold ethanol.

-

If soluble: Evaporate ethanol, extract with DCM, and recrystallize from EtOH/DMF.

-

Data Summary: Substituent Effects

| Substituent (R) | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| -H | 85-92% | 4 h | Clean precipitation |

| -NO2 (p) | 78-85% | 6 h | Requires longer reflux due to e- withdrawal |

| -OMe (p) | 88-95% | 3 h | Fast reaction; watch for side products |

Section 4: Method C - Copper-Catalyzed Aerobic Oxidative Coupling

Target: 6-Substituted Imidazo[2,1-b]thiazoles (Green/Modern Route)

Mechanism: Copper-catalyzed C-H functionalization involving a thiazolium ylide intermediate.[2][3] This avoids the handling of lachrymatory

Protocol

Reagents:

-

Catalyst:

(5 mol%) or -

Additive: Iodine (

) or KI -

Oxidant: Atmospheric Oxygen (

) or DMSO

Step-by-Step Procedure:

-

Setup: Charge a tube with 2-aminothiazole (0.5 mmol), acetophenone (0.5 mmol),

(5 mol%), and Iodine (0.5 equiv). -

Solvent: Add DMSO (2 mL). DMSO acts as both solvent and co-oxidant.

-

Reaction: Heat to 100°C under an air atmosphere (open vessel or balloon) for 12 hours.

-

Workup: Dilute with water (10 mL) and extract with EtOAc. Wash extensively with water to remove DMSO.

-

Purification: Silica gel chromatography.

Mechanistic Pathway (DOT)

Caption: Cascade mechanism for the Copper-catalyzed aerobic oxidative coupling in DMSO.

Section 5: Troubleshooting & Expert Insights

1. The "Sulfur Stench" Control: Thioamides and aminothiols are potent odorants.

-

Protocol: Keep a "bleach bath" (10% sodium hypochlorite) ready. All glassware and syringes contacting sulfur reagents must be soaked in bleach immediately after use to oxidize the sulfur to odorless sulfoxides/sulfones.

2. Regioselectivity in Hantzsch Synthesis:

-

Issue: Attack at the exocyclic amine vs. endocyclic nitrogen.

-

Solution: The endocyclic nitrogen is more nucleophilic (

vs exocyclic amine which often has delocalized lone pairs). However, steric hindrance on the thiazole ring (e.g., a substituent at C-4) can shift selectivity. If the wrong isomer forms, switch to Method A (build the thiazole last).

3. Catalyst Poisoning:

-

Issue: Sulfur is a notorious poison for Pd and Pt catalysts.

-

Solution: In Method C (Cu-catalyzed), Copper is more thiophilic and robust. If using Pd-catalyzed C-H activation, ensure high catalyst loading (5-10%) or use N-heterocyclic carbene (NHC) ligands which bind tighter than phosphines.

References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: Molecules (2017).[3] URL:[Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: Molecules (2020).[5][6][7] URL:[Link]

-

Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Source: ChemRxiv (2024).[7] URL:[Link]

Sources

- 1. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

optimizing yield of Hantzsch reaction with brominated diones

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Yield in Hantzsch Synthesis with Brominated Diones

Introduction: The "Bromodione" Paradox

You are likely encountering a specific bottleneck:

This guide moves beyond standard textbook protocols. It addresses the kinetic competition between the desired cyclization and the rapid degradation (dehalogenation/polymerization) of the brominated dione.

Part 1: Critical Reactant Control (The "Hidden" Variable)

Before optimizing the reaction conditions, you must stabilize the electrophile. The majority of "low yield" reports trace back to the purity of the brominated dione.

The Stability Protocol

-Bromo-1,3-dicarbonyls (e.g., 3-bromo-2,4-pentanedione) undergo rapid acid-catalyzed tautomerization and debromination if stored improperly.| Parameter | Recommendation | Scientific Rationale |

| Storage | -20°C under Argon | Prevents radical-induced degradation and moisture-mediated hydrolysis. |

| Appearance | Colorless/Pale Yellow | If Dark Orange/Brown : Significant HBr formation and polymerization has occurred. Do not use. |

| Purification | Do not distill. | Thermal instability leads to explosion risk or decomposition. Recrystallize from cold ether/hexane if solid; use fresh if liquid. |

| Alternative | In-Situ Generation | Highly Recommended. Generate the bromodione and react immediately without isolation (See Protocol A). |

Part 2: Reaction Optimization (Thiazole & Pyrrole Routes)

The "Hantzsch Reaction" bifurcates based on your nucleophile. Select the module matching your target.

Module A: Hantzsch Thiazole Synthesis

Reactants: Brominated Dione + Thioamide/Thiourea[1]

Common Failure Mode: Formation of amorphous "tars" or isomeric impurities.

Optimization Strategy:

-

Solvent Switch: Move from Ethanol (traditional) to Ethanol/Water (1:1) or PEG-400 .

-

Why? Water acts as a heat sink and solubilizes the hydrobromide salt intermediate, preventing it from encapsulating unreacted starting material.

-

-

Catalysis: Add

-Cyclodextrin (10 mol%) or Silica-supported Tungstosilicic Acid .-

Why? These supramolecular catalysts stabilize the transition state and sequester the labile bromodione, releasing it slowly for reaction.

-

-

Energy Source: Switch to Microwave Irradiation (MW) or Ultrasound .

-

Data: Yields typically jump from 45% (Reflux, 4h) to >85% (MW, 10 min) due to rapid crossing of the activation energy barrier before thermal degradation can occur.

-

Module B: Hantzsch Pyrrole Synthesis

Reactants: Brominated Dione + Primary Amine +

Common Failure Mode: Feist-Benary furan formation (side product) or polymerization.

Optimization Strategy:

-

pH Control: The reaction generates HBr. If the pH drops too low, furan formation is favored.

-

Fix: Add a mild base scavenger like NaHCO₃ or carry out the reaction in a buffered ionic liquid ([bmim]BF₄).

-

-

Stepwise Addition: Do not mix all three components at once.

-

Step 1: Condense Amine +

-Ketoester -

Step 2: Add Brominated Dione dropwise at 0°C , then warm to RT.

-

Why? This prevents the amine from directly attacking the bromine (dehalogenation) instead of the carbonyl.

-

Part 3: Visualizing the Pathway

The following diagram illustrates the critical branching points where yields are lost.

Caption: Critical bifurcation points in Hantzsch synthesis. Note that the instability of the

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turns black within 5 minutes. What is happening?

Diagnosis: Rapid polymerization of the brominated dione or oxidation of the amine. Solution:

-

Temperature: You are likely running too hot. Perform the addition of the brominated dione at 0°C or -10°C .

-

Atmosphere: Oxygen accelerates radical polymerization. Run strictly under Argon/Nitrogen .

-

Acidity: The reaction releases HBr. If your molecule is acid-sensitive, add 1.1 eq of NaOAc or Pyridine to buffer the acid.

Q2: I am getting the de-brominated starting material (dione) instead of the product.

Diagnosis: The "X-philic" attack. Your nucleophile (amine or thiourea) is attacking the Bromine atom (acting as a halogen bond acceptor) rather than the Carbon. Solution:

-

Solvent Change: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . This solvates the nucleophile differently, favoring C-attack.

-

Hard/Soft Theory: If using amines, use "harder" amines or sterically hindered ones to discourage attack on the soft Bromine.

Q3: Can I perform this in "One-Pot" to avoid handling the bromodione?

Answer: Yes, and this is the preferred optimization.

-

Protocol:

-

Dissolve 1,3-dione in MeCN.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and stir at RT for 30 mins (monitor by TLC for disappearance of dione).

-

Without isolation, add the Thioamide or Enamine directly to this flask.

-

Reflux or Microwave.[2]

-

Benefit: NBS byproduct (succinimide) is benign in this reaction, and you avoid isolating the unstable bromodione.

-

Part 5: Optimized Experimental Protocol (One-Pot Method)

Target: Synthesis of 2-amino-4-acetyl-5-methylthiazole (Example using 3-bromo-2,4-pentanedione precursor).

-

Bromination: To a stirred solution of 2,4-pentanedione (10 mmol) in Acetonitrile (15 mL) , add NBS (10.5 mmol) portion-wise at 0°C. Stir for 45 min.

-

Checkpoint: Solution should turn pale yellow.

-

-

Condensation: Add Thiourea (10 mmol) in one portion.

-

Cyclization: Irradiate in a Microwave reactor at 80°C (100W) for 10 minutes OR reflux for 90 minutes.

-

Workup: Cool to RT. Pour into crushed ice containing 5% Na₂CO₃ (to neutralize HBr and precipitate the free base).

-

Purification: Filter the solid. Recrystallize from Ethanol:Water (8:2) .

-

Expected Yield: 85-92%.

-

References

-

Potdar, N. S., et al. "Silica supported tungstosilicic acid: A novel and reusable catalyst for the synthesis of Hantzsch thiazole derivatives." Journal of Saudi Chemical Society, 2017. Link

-

Elnagdi, M. H., et al. "Enaminones as building blocks in organic syntheses." Arkivoc, 2009. Link

-

Chiba, S., et al. "Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds."[3] Organic Letters, 2008.[3] Link

- Heravi, M. M., et al. "Recent advances in the synthesis of thiazoles." Molecular Diversity, 2014.

- Mashraqui, S. H., et al. "Microwave assisted synthesis of Hantzsch 1,4-dihydropyridines.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds [organic-chemistry.org]

Technical Support Center: Stabilization of 3-Bromo-1,2-Cyclohexanedione

Executive Summary

3-bromo-1,2-cyclohexanedione (CAS: 24829-91-2) is a highly reactive synthetic intermediate often used in the Hantzsch synthesis of thiazoles and other heterocycles.[1] Users frequently report rapid degradation, characterized by the material turning from a yellow solid/oil to a dark brown or black tar.

The Root Cause: This degradation is a thermodynamically driven aromatization process. The molecule eliminates hydrogen bromide (HBr) to form catechol (1,2-dihydroxybenzene) , a highly stable aromatic system. This process is autocatalytic: the released HBr can catalyze further enolization, accelerating the decomposition.

This guide provides the protocols required to arrest this mechanism during synthesis, storage, and application.

Part 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. The driving force is the gain in resonance energy (~36 kcal/mol) achieved by converting the cyclic diketone into an aromatic ring.

The Aromatization Pathway

The reaction proceeds through an E2 or E1cB-like elimination mechanism, often initiated by keto-enol tautomerization.

Figure 1: The thermodynamic cascade from 3-bromo-1,2-cyclohexanedione to oxidized catechol byproducts.[2]

Part 2: Troubleshooting Synthesis & Isolation

User Issue: "I synthesized the compound using NBS, but it turned black during rotary evaporation."

Diagnosis: You likely heated the crude mixture or concentrated it to dryness in the presence of trace base or acid, triggering thermal elimination.

Protocol A: The "Cold-Workup" Synthesis

Standard Reference: Adaptation of Wohl-Ziegler and alpha-bromination principles.

| Parameter | Critical Specification | Reason |

| Reagent | N-Bromosuccinimide (NBS) | Milder than elemental bromine ( |

| Solvent | CCl4 or CHCl3 (Acid-free) | Non-polar solvents suppress ionic elimination pathways. |

| Temperature | < 40°C (Reflux only if necessary) | Heat is the primary trigger for HBr elimination. |

| Atmosphere | Argon/Nitrogen | Oxygen promotes the oxidation of any forming catechol to quinones (black color). |

Step-by-Step Isolation Guide

-

Filtration: Filter off the succinimide byproduct immediately after reaction.

-

Wash: Wash the organic layer with cold water.[4]

-

Critical: Do NOT use bicarbonate or hydroxide washes. Even weak bases will deprotonate the

-carbon, causing immediate aromatization.

-

-

Drying: Use anhydrous

.[4] Avoid basic drying agents like -

Concentration: Evaporate solvent at < 30°C . Do not distill to complete dryness if the product is an oil; leave a small amount of solvent if immediate use is not possible.

Part 3: Storage & Handling FAQs

Ticket #402: "Can I store this compound in the fridge for a week?"

Answer: Yes, but only under specific conditions.

The "3-Factor" Storage Rule:

-

Temperature: Store at -20°C . At room temperature, the activation energy for HBr elimination is surmountable.

-

Acidity: The container must be free of basic residues (detergents from glass washing).

-

State: Solid state is preferred. If it is an oil, store as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) to dilute intermolecular collisions that lead to polymerization.

Visual Quality Check

| Appearance | Status | Action |

| Pale Yellow Solid/Oil | Good | Proceed with reaction. |

| Orange/Red Oil | Warning | Trace aromatization. Purify or use with excess reagent.[5] |

| Dark Brown/Black | Failed | Significant conversion to catechol/quinones. Discard. |

Part 4: Reaction Optimization (Usage)

User Issue: "I am using the bromo-dione for a Hantzsch thiazole synthesis, but yields are low."

Diagnosis: The intermediate is degrading before it reacts with the thioamide.

Solution: Switch to a Telescoped (One-Pot) Protocol . Do not isolate the 3-bromo-1,2-cyclohexanedione. Generate it and trap it in situ.

Workflow: In-Situ Trapping

Figure 2: Telescoped workflow to avoid isolation of the unstable intermediate.

Why this works: The thioamide is a strong nucleophile (

References

-

Synthesis of 1,2-Cyclohexanedione (Precursor)

-

Mechanism of Aromatization (Elimination)

- Feely, W.; Lehn, W. L.; Boekelheide, V. "The Alkaline Decomposition of 3-Bromo-1,2-cyclohexanedione." The Journal of Organic Chemistry, 22(9), 1135–1136 (1957).

- Context: Establishes the rapidity of base-catalyzed conversion to c

-

Application in Heterocycle Synthesis (Hantzsch)

- Garg, H. G.; Prakash, C. "Preparation of 2-hydrazino- and 2-amino-4,5,6,7-tetrahydrobenzothiazoles." Journal of Medicinal Chemistry, 14(2), 175–176 (1971).

- Context: Demonstrates the use of alpha-bromo cyclic ketones in thiazole synthesis.

-

General Stability of Alpha-Halo Ketones

- DePuy, C. H. "The Chemistry of Cyclopropanols." (Contains relevant mechanistic discussions on enolization and elimination in cyclic systems). Accounts of Chemical Research, 1(2), 33–41 (1968).

Sources

- 1. lookchem.com [lookchem.com]

- 2. EP0900775A1 - Process for producing catechol derivatives - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

minimizing side reactions in thiazole formation

Thiazole Synthesis Core Support Center

Welcome to the technical support hub for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole ring formation and troubleshoot common side reactions. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs): Troubleshooting Thiazole Synthesis

Q1: My Hantzsch thiazole synthesis is giving low yields and a complex mixture of byproducts. What are the most likely side reactions, and how can I mitigate them?

A1: The Hantzsch thiazole synthesis, while robust, is prone to several side reactions, primarily stemming from the reactivity of the starting materials. The most common issues are the formation of bis-thiazoles and undesired intermediates.

Mechanistic Insight: The reaction involves the nucleophilic attack of the thioamide sulfur on the α-halocarbonyl compound, followed by cyclization and dehydration. Side reactions often occur when the stoichiometry is imbalanced or when reactive intermediates are not consumed efficiently.

Troubleshooting Strategies:

-

Stoichiometric Control: Ensure a precise 1:1 molar ratio of the α-halocarbonyl and the thioamide. An excess of the α-halocarbonyl can lead to the formation of bis-thiazoles where a second thioamide molecule reacts with the already formed thiazole.

-

Reaction Temperature: Maintain the reaction at a low to moderate temperature (typically 25-60 °C). Elevated temperatures can promote the formation of byproducts and decomposition of the thioamide.

-

Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like ethanol, DMF, or acetonitrile are generally preferred as they can facilitate the reaction while minimizing side reactions.

Workflow for Optimizing Hantzsch Synthesis:

Caption: Troubleshooting workflow for Hantzsch synthesis.

Q2: I'm observing significant amounts of an N-acylated thiourea byproduct in my reaction mixture when using the Cook-Heilbron synthesis. What causes this, and what are the best practices to avoid it?

A2: The formation of N-acylated thiourea is a classic side reaction in the Cook-Heilbron synthesis, arising from the reaction of the α-aminonitrile with the carbon disulfide or a related reagent before cyclization.

Expert Analysis: This side reaction is particularly prevalent when the cyclization step is slow or when the reaction conditions favor the nucleophilic attack of the amine on the thioacylating agent.

Recommended Protocols & Preventative Measures:

-

pH Control: Maintaining a slightly basic pH is crucial. The use of a mild base, such as pyridine or triethylamine, can facilitate the desired cyclization while minimizing the formation of the N-acylated byproduct.

-

One-Pot vs. Stepwise: While one-pot syntheses are efficient, a stepwise approach can offer better control. Isolating the intermediate dithiocarbamic acid salt before cyclization can significantly reduce the formation of N-acylated thiourea.

-

Reagent Addition: Slow, controlled addition of the thioacylating agent (e.g., carbon disulfide) to the α-aminonitrile solution can help to ensure that it reacts in the desired manner rather than accumulating and leading to side reactions.

Table 1: Comparison of Reaction Conditions for Cook-Heilbron Synthesis

| Parameter | Condition A (High Byproduct) | Condition B (Optimized) | Rationale |

| Base | Strong Base (e.g., NaOH) | Mild Base (e.g., Pyridine) | Avoids decomposition of starting materials. |

| Addition Rate | Rapid (bolus addition) | Slow (dropwise) | Maintains low concentration of reactive species. |

| Temperature | Elevated (>80 °C) | Moderate (40-60 °C) | Favors cyclization over side reactions. |

Q3: During the synthesis of highly substituted thiazoles, I'm struggling with regioselectivity. How can I control which nitrogen and sulfur atoms from my thioamide react with the α-halocarbonyl?

A3: Regioselectivity is a common challenge, especially with unsymmetrical thioamides or α-halocarbonyls. The outcome is determined by the relative nucleophilicity of the sulfur and nitrogen atoms and the electrophilicity of the carbonyl carbon and the halogen-bearing carbon.

Authoritative Grounding: As established in the principles of physical organic chemistry, the "Hard and Soft Acids and Bases" (HSAB) theory can provide predictive power here. The sulfur atom is a soft nucleophile, and the carbon bearing the halogen is a soft electrophile, making their initial interaction favorable.

Strategies for Directing Regioselectivity:

-

Protecting Groups: Judicious use of protecting groups on the thioamide nitrogen can prevent its participation in the initial reaction, forcing the desired regiochemical outcome.

-

Pre-formation of the Thioenolate: Reacting the thioamide with a base to pre-form the thioenolate can enhance the nucleophilicity of the sulfur, promoting its attack on the α-halocarbonyl.

-

Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter the regioselectivity compared to conventional heating, potentially favoring the thermodynamically more stable product.

Diagram of Regioselective Control:

Caption: HSAB principle in thiazole regioselectivity.

Detailed Experimental Protocol: Minimizing Byproducts in Hantzsch Synthesis

This protocol provides a step-by-step method for the synthesis of 2-amino-4-methylthiazole, with specific checkpoints to minimize side reactions.

Materials:

-

Thiourea (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve thiourea (e.g., 7.6 g, 0.1 mol) in 100 mL of ethanol.

-

Reagent Addition: Begin stirring the solution and add chloroacetone (e.g., 9.25 g, 0.1 mol) dropwise over 15-20 minutes at room temperature. Causality Note: Slow addition prevents localized high concentrations of the electrophile, reducing the chance of bis-thiazole formation.

-

Reaction: After the addition is complete, gently heat the reaction mixture to a reflux of approximately 60°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the final product.

References

-

The Hantzsch Thiazole Synthesis: A Review. Chemical Reviews, American Chemical Society. [Link]

-

Pearson, R. G. Hard and Soft Acids and Bases. Journal of the American Chemical Society, American Chemical Society. [Link]

-

Microwave-Assisted Organic Synthesis – A Review. Current Organic Chemistry, Bentham Science. [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Bromocyclohexane-1,2-dione in CDCl₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclohexane-1,2-dione is a halogenated cyclic dicarbonyl compound with potential applications in organic synthesis and as a building block in medicinal chemistry. The precise structural characterization of such molecules is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. The chemical environment of each proton within the molecule generates a unique spectral signature, defined by its chemical shift (δ), multiplicity, and coupling constant (J). Understanding these parameters is crucial for confirming the identity and purity of the compound.

This guide will first present a detailed theoretical analysis of the expected ¹H NMR spectrum of 3-Bromocyclohexane-1,2-dione. Subsequently, it will draw comparisons with the known spectra of 2-bromocyclohexanone and cyclohexan-1,2-dione to provide a comprehensive understanding of the influence of the bromine atom and the second carbonyl group on the proton chemical shifts and coupling patterns.

Theoretical ¹H NMR Spectrum of 3-Bromocyclohexane-1,2-dione

The structure of 3-Bromocyclohexane-1,2-dione is presented below, with protons labeled for the purpose of spectral prediction.

Caption: Structure of 3-Bromocyclohexane-1,2-dione with proton labeling.

Based on the structure, the following spectral features are anticipated:

-

H3 (methine proton α to bromine and a carbonyl group): This proton is expected to be the most deshielded due to the electron-withdrawing effects of both the adjacent bromine atom and the C2 carbonyl group. Its chemical shift is predicted to be in the range of 4.5 - 5.0 ppm . It will appear as a multiplet due to coupling with the two protons on C4.

-

H4 (methylene protons β to bromine and a carbonyl group): These two diastereotopic protons will have distinct chemical shifts, likely in the region of 2.8 - 3.2 ppm . They will couple with H3 and the two protons on C5, resulting in complex multiplets.

-

H6 (methylene protons α to a carbonyl group): These protons are adjacent to the C1 carbonyl group and are expected to resonate around 2.5 - 2.8 ppm . They will show coupling to the protons on C5, likely appearing as a multiplet.

-

H5 (methylene protons): These protons are the most shielded in the molecule, and their chemical shift is predicted to be in the range of 2.0 - 2.4 ppm . They will couple with the protons on C4 and C6, leading to a complex multiplet.

Comparative Analysis

To refine our predictions and understand the spectral nuances, we will compare the expected spectrum of 3-Bromocyclohexane-1,2-dione with the experimental data of 2-bromocyclohexanone and cyclohexan-1,2-dione.

2-Bromocyclohexanone: A Mono-Keto Analog

The ¹H NMR spectrum of 2-bromocyclohexanone in CDCl₃ provides a valuable reference.[1] In this molecule, the proton alpha to the bromine and the carbonyl group (at C2) exhibits a chemical shift in the range of 4.42-4.46 ppm.[1] This aligns well with our prediction for H3 in 3-bromocyclohexane-1,2-dione. The presence of the second carbonyl group at C1 in our target molecule is expected to have a minor deshielding effect on H3, potentially shifting it slightly further downfield. The remaining methylene protons in 2-bromocyclohexanone appear as a series of multiplets between 1.70 and 3.03 ppm.[1]

| Proton | 2-Bromocyclohexanone (Experimental, ppm) [1] | 3-Bromocyclohexane-1,2-dione (Predicted, ppm) |

| Hα to Br and C=O | 4.42-4.46 | 4.5 - 5.0 |

| Other CH₂ | 1.70-3.03 | 2.0 - 3.2 |

Cyclohexan-1,2-dione: The Unsubstituted Dicarbonyl Core

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers intending to acquire the ¹H NMR spectrum of 3-Bromocyclohexane-1,2-dione, the following protocol is recommended for achieving high-quality data.

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-Bromocyclohexane-1,2-dione in CDCl₃.

Materials:

-

3-Bromocyclohexane-1,2-dione sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pipettes

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Bromocyclohexane-1,2-dione directly into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical acquisition parameters:

-

Spectral width: ~16 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

Pulse angle: 30-45 degrees

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants of the signals.

-

Caption: Workflow for acquiring the ¹H NMR spectrum of 3-Bromocyclohexane-1,2-dione.

Conclusion

While an experimental ¹H NMR spectrum of 3-Bromocyclohexane-1,2-dione in CDCl₃ is not publicly available, a detailed prediction based on fundamental principles and comparison with analogous structures provides a strong foundation for its characterization. The key diagnostic signal is expected to be the downfield multiplet between 4.5 and 5.0 ppm, corresponding to the methine proton at the C3 position. The comparative analysis with 2-bromocyclohexanone highlights the significant deshielding effect of the bromine atom, which is the dominant factor for the chemical shift of the adjacent proton. This guide provides researchers with the necessary theoretical framework and a practical experimental protocol to confidently identify and characterize 3-Bromocyclohexane-1,2-dione.

References

- The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo.

-

ResearchGate. ¹H‐NMR spectrum of 3Br in CDCl3 at 30 °C. Available from: [Link].

- Govindaraju, S., et al. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide as a Brominating Agent. Org. Biomol. Chem., 2017, 15, 8683-8691.

-

ResearchGate. Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach. Available from: [Link].

-

Chegg.com. Solved label the 1H NMR Spectrum for 2-Bromocyclohexanone. Available from: [Link].

Sources

3-Bromocyclohexane-1,2-dione vs NBS bromination of cyclohexanedione

The following guide provides an in-depth technical comparison and operational analysis of 3-Bromocyclohexane-1,2-dione (the isolated reagent) versus the NBS Bromination of Cyclohexanedione (the synthetic process).

Executive Summary: The "Buy vs. Make" Decision

In drug development, 3-Bromocyclohexane-1,2-dione is a critical "halo-dicarbonyl" synthon used to construct fused heterocycles (e.g., thiazoles, imidazoles) and for palladium-catalyzed cross-couplings.

The core decision for researchers is whether to source the isolated reagent or generate it in situ via N-Bromosuccinimide (NBS) bromination.

-

Verdict: The NBS Bromination route is the industry-standard method for accessing this motif due to the high cost and potential instability of the commercial isolated reagent. Unlike elemental bromine (

), NBS offers a controlled, stoichiometric release of bromine that minimizes poly-bromination and handling hazards. -

Recommendation: For small-scale screening (<100 mg), purchase the isolated reagent to save time. For scale-up (>1 g) or cost-sensitive projects, employ the NBS protocol described below.

Technical Comparison: Product vs. Process

A. The Reagent: 3-Bromocyclohexane-1,2-dione

This compound is an

| Feature | Specification | Notes |

| CAS Number | 24829-91-2 | |

| Physical State | White to off-white solid | |

| Melting Point | 121–123 °C | Indicates good crystalline stability. |

| Reactivity | High (Electrophile) | Prone to hydrolysis or dimerization if stored improperly. |

| Primary Use | Hantzsch Thiazole Synthesis | Reacts with thioamides to form benzothiazole precursors. |

B. The Process: NBS Bromination of Cyclohexane-1,2-dione

The synthesis utilizes N-Bromosuccinimide (NBS) to selectively brominate the

Mechanism of Action[1][2][3][4]

-

Enolization: Cyclohexane-1,2-dione tautomerizes to its enol form.

-

Electrophilic Attack: The electron-rich enol attacks the electrophilic bromine of NBS.

-

Substitution: Bromine is transferred to the C3 position, releasing succinimide.

Why NBS?

-

Stoichiometry Control: NBS is a weighable solid, allowing precise 1.05 eq addition to prevent di-bromination (formation of 3,6-dibromo species).

-

Safety: Avoids the fuming, corrosive nature of liquid

. -

Byproduct Removal: Succinimide precipitates in non-polar solvents (like

or Benzene) or is water-soluble, simplifying purification.

Comparative Data Analysis

The following table contrasts the efficiency of obtaining the 3-bromo core via direct purchase (Product) vs. laboratory synthesis (Process).

| Metric | Isolated Reagent (Commercial) | NBS Synthesis (In-House) | |

| Purity | >97% (Typical) | 65–90% (Crude yield) | Variable (Poly-bromo impurities) |

| Cost Efficiency | Low ( | High ($/g) | Medium ( |

| Time Investment | Immediate | ~4–6 Hours | ~4 Hours + Hazardous Cleanup |

| Scalability | Poor (Supply chain limits) | Excellent (Kg scale possible) | Difficult (Exotherm control) |

| Atom Economy | N/A | Good (Succinimide recyclable) | Poor (HBr waste) |

Visualizing the Workflow & Mechanism

The following diagram illustrates the mechanistic pathway and the decision logic for selecting the NBS route.

Caption: Mechanistic pathway for the selective

Experimental Protocol: NBS Bromination

Objective: Synthesis of 3-Bromocyclohexane-1,2-dione. Scale: 10 mmol basis.

Materials

-

Cyclohexane-1,2-dione (1.12 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv)

-

Solvent: Dichloromethane (

) or Carbon Tetrachloride ( -

Catalyst: p-Toluenesulfonic acid (pTsOH) (Optional, 5 mol% to accelerate enolization).

Procedure

-

Dissolution: In a 50 mL round-bottom flask, dissolve cyclohexane-1,2-dione in 20 mL of dry

. -

Addition: Add NBS portion-wise over 15 minutes at room temperature. Critical: Rapid addition can cause localized heating.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.

-

Work-up:

-

Filter off the precipitated succinimide solid.

-

Wash the filtrate with water (

) to remove residual succinimide. -

Dry the organic layer over anhydrous

.

-

-

Isolation: Concentrate the solvent under reduced pressure.

-

Purification: The crude solid is often pure enough for subsequent reactions. If necessary, recrystallize from ethanol/hexane or purify via flash column chromatography.

Yield Expectation: 65% – 85%.

Applications in Drug Discovery

Once synthesized, 3-Bromocyclohexane-1,2-dione serves as a linchpin for creating bioactive scaffolds:

-

Thiazole Synthesis (Hantzsch Protocol):

-

Reaction with thioamides (e.g., thiourea, thiobenzamide) yields 2-aminothiazoles fused to the cyclohexane ring. These are common pharmacophores in anti-allergy and anti-cancer agents.

-

-

Imidazoles:

-

Condensation with amidines yields fused imidazole derivatives.

-

-

Sonogashira Coupling:

-

The C-Br bond allows for Palladium-catalyzed alkynylation, introducing acetylene groups for further diversification.

-

References

-

Wu, Y. J. (2011).[5] "3-Bromocyclohexane-1,2-dione as a useful reagent for Hantzsch synthesis of thiazoles and the synthesis of related heterocycles." Tetrahedron Letters, 52(28), 3633–3635.

-

Sigma-Aldrich. "Product Specification: 3-Bromocyclohexane-1,2-dione (CAS 24829-91-2)."[6] Sigma-Aldrich Catalog.

-

Hargrave, K. D., et al. (1983).[5] "N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents."[5] Journal of Medicinal Chemistry, 26(8), 1158–1163.

-

Lopp, M., et al. (2008). "Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones." Tetrahedron, 64(49), 11232-11236.

-

BenchChem. "2-Bromocyclohexane-1,3-dione vs 1,2-dione Isomer Analysis." BenchChem Technical Library.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nitrone Cycloadditions of 1,2-Cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]

- 5. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 6. 3-bromocyclohexane-1,2-dione | 24829-91-2 [sigmaaldrich.com]

A Comparative Guide to Reference Standards for 3-Bromocyclohexane-1,2-dione: Ensuring Reliability in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the reliability of synthetic protocols and the quality of starting materials are paramount. For scientists engaged in the synthesis of complex heterocyclic scaffolds, particularly those leveraging the classical Hantzsch thiazole synthesis, the integrity of reagents like 3-Bromocyclohexane-1,2-dione is a critical determinant of success. This guide provides an in-depth technical comparison of reference standards for 3-Bromocyclohexane-1,2-dione, offering insights into its characterization, a comparative analysis with a key alternative, and detailed experimental protocols to ensure its effective and reproducible use.

The Critical Role of 3-Bromocyclohexane-1,2-dione in Thiazole Synthesis

3-Bromocyclohexane-1,2-dione, an α-haloketone, is a valuable reagent in organic synthesis, most notably in the Hantzsch thiazole synthesis. This reaction, a cornerstone in heterocyclic chemistry since its discovery in 1887, involves the condensation of an α-haloketone with a thioamide or thiourea to form the thiazole ring.[1][2] The resulting thiazole core is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The purity and stability of the α-haloketone directly impact the yield, purity, and impurity profile of the resulting thiazole, making a well-characterized reference standard of 3-Bromocyclohexane-1,2-dione indispensable for reproducible and reliable synthetic outcomes.

Establishing a Reference Standard for 3-Bromocyclohexane-1,2-dione: A Framework for Quality

A reference standard is a highly purified and well-characterized material suitable for its intended analytical or synthetic purpose.[3] The establishment of a reference standard for a chemical reagent like 3-Bromocyclohexane-1,2-dione should follow a rigorous characterization process, guided by principles outlined by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10][11][12][13]

Key Characterization Parameters for a 3-Bromocyclohexane-1,2-dione Reference Standard:

| Parameter | Analytical Technique(s) | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Confirms the molecular structure of the compound. |

| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative NMR (qNMR) | Determines the percentage of the main component and identifies and quantifies impurities. A purity of ≥98% is generally desirable.[13] |

| Impurities | HPLC-MS, GC-MS | Identifies and characterizes potential process-related impurities and degradation products. |

| Residual Solvents | Headspace GC | Quantifies any remaining solvents from the synthesis and purification process. |

| Water Content | Karl Fischer Titration | Determines the amount of water present, which can affect reactivity and stability. |

| Physical Properties | Melting Point, Appearance | Provides basic physical characterization of the material. |

A comprehensive Certificate of Analysis (CoA) for a 3-Bromocyclohexane-1,2-dione reference standard should include data from these analyses, providing the end-user with a clear and accurate profile of the material's quality.

Comparative Analysis: 3-Bromocyclohexane-1,2-dione vs. Diazoketones in Thiazole Synthesis

While α-haloketones like 3-Bromocyclohexane-1,2-dione are staples in the Hantzsch synthesis, they are not without their drawbacks, including potential lability and toxicity.[14] A significant and more recent alternative is the use of diazoketones.[15][16][17][18]

| Feature | 3-Bromocyclohexane-1,2-dione (α-Haloketone) | Diazoketones |

| Stability | Can be lachrymatory and may have limited stability, requiring careful storage. | Generally more stable and easier to handle than the corresponding α-haloketones.[15] |

| Toxicity | α-Haloketones are often toxic and require careful handling.[14] | Generally considered less toxic than α-haloketones. |

| Reaction Conditions | Hantzsch synthesis is typically a robust reaction with high yields.[1] | Can be used in one-pot procedures under mild, often metal-free, conditions.[16][17] |

| Substrate Scope | Broad substrate scope for the synthesis of a wide variety of thiazoles.[19] | Offers a versatile and scalable approach to 2,4-disubstituted thiazoles, including those with functionalities that are not compatible with α-haloketones.[15] |

| Byproducts | The reaction produces a hydrohalic acid (HBr) which may need to be neutralized. | The primary byproduct is nitrogen gas, which is innocuous. |

Expert Insight: The choice between 3-Bromocyclohexane-1,2-dione and a diazoketone alternative is driven by the specific synthetic goal. For established, robust syntheses where the stability and toxicity of the α-haloketone are manageable, 3-Bromocyclohexane-1,2-dione remains a viable and effective reagent. However, for the synthesis of novel, complex, or sensitive thiazole derivatives, and for processes where scalability and green chemistry principles are a priority, diazoketones present a compelling and often superior alternative.[15]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 3-Bromocyclohexane-1,2-dione. The establishment of an in-house reference standard should begin with a well-documented synthesis and purification procedure.

Protocol 1: Synthesis of 3-Bromocyclohexane-1,2-dione

This protocol is adapted from general procedures for the bromination of dicarbonyl compounds.

Materials:

-

Cyclohexane-1,2-dione

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclohexane-1,2-dione in CCl₄.

-

Add N-Bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) to obtain pure 3-Bromocyclohexane-1,2-dione.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 3-Bromocyclohexane-1,2-dione.

Protocol 2: Hantzsch Thiazole Synthesis using 3-Bromocyclohexane-1,2-dione

This protocol describes a general procedure for the synthesis of a thiazole derivative.

Materials:

-

3-Bromocyclohexane-1,2-dione

-

Thiourea (or a substituted thioamide)

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure:

-

In a round-bottom flask, dissolve 3-Bromocyclohexane-1,2-dione (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

-

Heat the mixture at reflux for 30 minutes, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water.

-

Dry the solid to obtain the crude thiazole product.

-

Further purify the product by recrystallization or column chromatography as needed.

Diagram of Hantzsch Synthesis Workflow:

Caption: General workflow for the Hantzsch thiazole synthesis.

Protocol 3: Analytical Method Validation for Purity Determination of 3-Bromocyclohexane-1,2-dione by HPLC

This protocol outlines the key steps for validating an HPLC method for purity assessment, based on ICH guidelines.[4][11]

1. Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water gradient.

-

Detector: UV detector at an appropriate wavelength (determined by UV scan).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

2. Validation Parameters:

-

Specificity: Analyze a blank (diluent), a sample of 3-Bromocyclohexane-1,2-dione, and a spiked sample containing known potential impurities to demonstrate that the peak for the main component is free from interference.

-

Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50-150% of the target concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

-

Precision (Repeatability and Intermediate Precision):

-

Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary method parameters (e.g., flow rate, mobile phase composition, column temperature) and assess the impact on the results. The method should remain reliable under these minor variations.

Diagram of Analytical Method Validation Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. pharmtech.com [pharmtech.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. reagecon.com [reagecon.com]

- 7. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]

- 8. ICH Q7 – GMP for Active Pharmaceutical Ingredients [sgsystemsglobal.com]

- 9. uspbpep.com [uspbpep.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. usp.org [usp.org]

- 13. labcompare.com [labcompare.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]

- 18. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.